2-(M-tolylthio)pentan-3-one
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Overview
Description
2-(M-tolylthio)pentan-3-one is an organic compound with the molecular formula C12H16OS It is a ketone with a thioether functional group, where the sulfur atom is bonded to a methyl-substituted phenyl group (M-tolyl)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(M-tolylthio)pentan-3-one typically involves the reaction of a suitable thioether precursor with a ketone. One common method is the reaction of M-tolylthiol with 3-pentanone under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
2-(M-tolylthio)pentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its thioether group.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(M-tolylthio)pentan-3-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, while the thioether group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Pentan-2-one: A simple ketone with similar reactivity but lacks the thioether group.
Methyl phenyl sulfide: Contains a thioether group but lacks the ketone functionality.
3-Pentanone: Another ketone with similar properties but different substitution pattern.
Uniqueness: 2-(M-tolylthio)pentan-3-one is unique due to the presence of both a ketone and a thioether group in the same molecule. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C12H16OS/c1-4-12(13)10(3)14-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
InChI Key |
OTLPXTSTEBEXCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)SC1=CC=CC(=C1)C |
Origin of Product |
United States |
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